
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-シアノ-3-(5-(9,9-ジエチル-7-(ナフタレン-1-イル(フェニル)アミノ)-9H-フルオレン-2-イル)チオフェン-2-イル)アクリル酸は、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、シアノ基、チオフェン環、およびフルオレニル部分を含む複雑な構造を特徴としています。
準備方法
合成経路および反応条件
(E)-2-シアノ-3-(5-(9,9-ジエチル-7-(ナフタレン-1-イル(フェニル)アミノ)-9H-フルオレン-2-イル)チオフェン-2-イル)アクリル酸の合成は、通常、多段階の有機反応を伴います。一般的なアプローチの1つは、クネーフェナーゲル縮合反応であり、シアノ酢酸誘導体が、ピペリジンまたはピリジンなどの塩基の存在下でアルデヒドまたはケトンと反応します。反応条件では、エタノールまたはトルエンなどの有機溶媒中で還流する必要があることが多く、目的の生成物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模な規模で行われます。連続フローリアクターと自動合成システムを使用すると、生産プロセスの効率と収率を高めることができます。さらに、再結晶、カラムクロマトグラフィー、高速液体クロマトグラフィー(HPLC)などの精製技術が、最終生成物の純度を確保するために採用されています。
化学反応の分析
反応の種類
(E)-2-シアノ-3-(5-(9,9-ジエチル-7-(ナフタレン-1-イル(フェニル)アミノ)-9H-フルオレン-2-イル)チオフェン-2-イル)アクリル酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができ、カルボン酸または他の酸化誘導体の生成につながります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を用いた還元反応は、シアノ基をアミンまたは他の還元形に変換することができます。
置換: 求電子置換反応および求核置換反応は、使用する試薬および条件に応じて、分子の異なる位置で起こる可能性があります。
一般的な試薬および条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 塩化鉄(III)などの触媒の存在下で、臭素または塩素を用いたハロゲン化。
生成される主な生成物
これらの反応から生成される主な生成物には、アミン、カルボン酸、ハロゲン化化合物などの元の化合物のさまざまな誘導体があります。
科学研究への応用
(E)-2-シアノ-3-(5-(9,9-ジエチル-7-(ナフタレン-1-イル(フェニル)アミノ)-9H-フルオレン-2-イル)チオフェン-2-イル)アクリル酸は、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成および反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌活性および抗がん活性を含む、潜在的な生物活性について調査されています。
医学: 特に特定の治療効果を持つ分子を設計する際の薬物開発における潜在的な用途について探求されています。
産業: 有機半導体や発光ダイオード(LED)などの高度な材料の開発に利用されています。
科学的研究の応用
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
(E)-2-シアノ-3-(5-(9,9-ジエチル-7-(ナフタレン-1-イル(フェニル)アミノ)-9H-フルオレン-2-イル)チオフェン-2-イル)アクリル酸の作用機序は、特定の分子標的および経路との相互作用を伴います。分子内のシアノ基やその他の官能基は、酵素、受容体、またはその他の生体分子と相互作用して、さまざまな生物学的効果をもたらす可能性があります。たとえば、この化合物は、癌細胞の増殖に関与する特定の酵素を阻害したり、細菌細胞膜を破壊したりして、抗菌活性を発揮する可能性があります。
類似の化合物との比較
類似の化合物
マロン酸ジエチル: 有機合成で使用されるマロン酸のより単純なエステル.
アダパレン関連化合物E: 製薬研究で使用される類似の芳香族構造を持つ化合物.
独自性
(E)-2-シアノ-3-(5-(9,9-ジエチル-7-(ナフタレン-1-イル(フェニル)アミノ)-9H-フルオレン-2-イル)チオフェン-2-イル)アクリル酸は、複数の官能基と芳香族系を組み合わせた複雑な構造により際立っています。
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in organic synthesis.
Adapalene Related Compound E: A compound with a similar aromatic structure used in pharmaceutical research.
Uniqueness
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid stands out due to its complex structure, which combines multiple functional groups and aromatic systems
特性
分子式 |
C41H32N2O2S |
|---|---|
分子量 |
616.8 g/mol |
IUPAC名 |
(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+ |
InChIキー |
OSKDEENVIKVJFO-BYNJWEBRSA-N |
異性体SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
正規SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



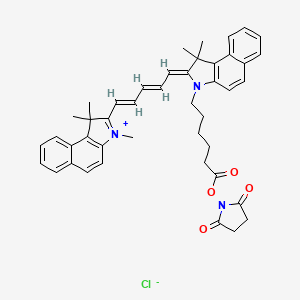
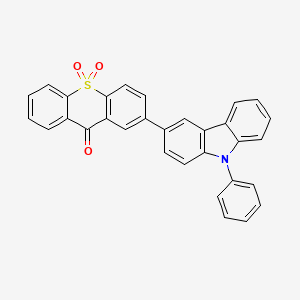
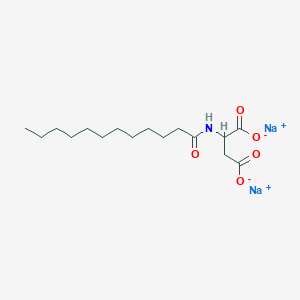
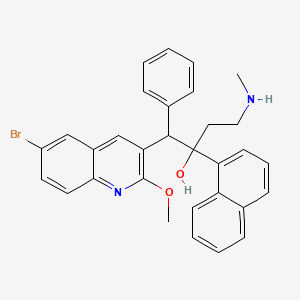

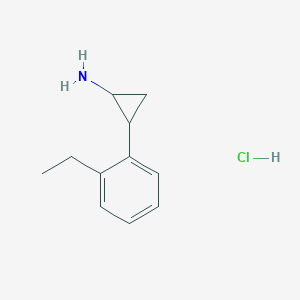
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
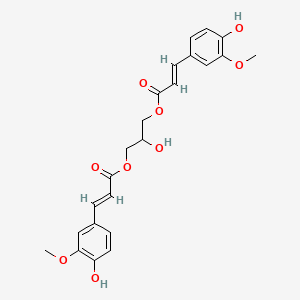
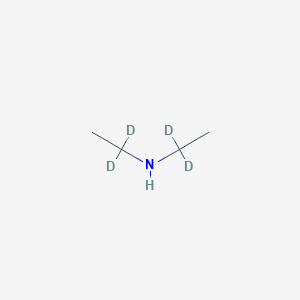
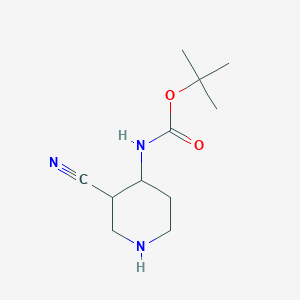
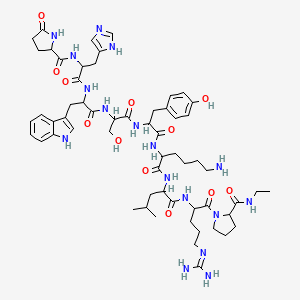
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
